
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a chemical compound that is commonly referred to as EMBI. It is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EMBI is a versatile compound that has shown promising results in various scientific research studies.
作用机制
EMBI exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90). HDACs are enzymes that play a critical role in the regulation of gene expression, while Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of various proteins. By inhibiting the activity of these enzymes and proteins, EMBI can modulate various cellular processes and pathways that are implicated in the development and progression of various diseases.
Biochemical and Physiological Effects:
EMBI has been shown to exhibit potent inhibitory activity against HDACs and Hsp90. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. EMBI has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. EMBI has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
实验室实验的优点和局限性
EMBI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. However, EMBI also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well-established. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI.
未来方向
EMBI has the potential to be developed into a novel therapeutic agent for various diseases. Further studies are needed to determine the optimal dose, route of administration, and toxicity profile of EMBI. Future studies should also focus on elucidating the molecular mechanisms of EMBI's pharmacological effects. This will help in the development of more potent and selective inhibitors of HDACs and Hsp90. Additionally, EMBI can be used as a lead compound for the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.
合成方法
EMBI can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the preparation of 4-ethoxyphenyl hydrazine, which is then reacted with 4-(2-methoxybenzamido)benzyl bromide to form the key intermediate. The key intermediate is then reacted with imidazole-4-carboxylic acid to form EMBI. The final product is obtained through purification and isolation processes. The synthesis method of EMBI is well-established and has been reported in various scientific research articles.
科学研究应用
EMBI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins that play a critical role in the development and progression of various diseases. EMBI has been studied for its potential applications in cancer therapy, inflammatory diseases, and neurological disorders. It has also been studied for its potential use as an antibacterial and antifungal agent. EMBI has shown promising results in various scientific research studies and has the potential to be developed into a novel therapeutic agent.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-3-35-22-14-12-21(13-15-22)30-27(33)24-17-31(18-28-24)16-19-8-10-20(11-9-19)29-26(32)23-6-4-5-7-25(23)34-2/h4-15,17-18H,3,16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHYHRGFHXYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)

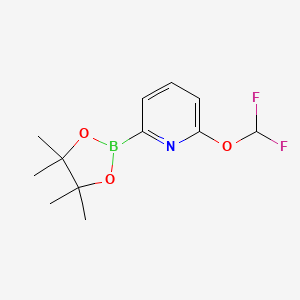
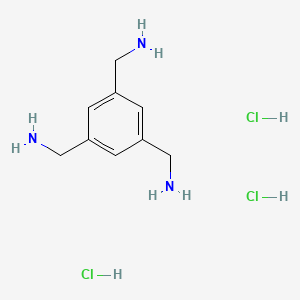
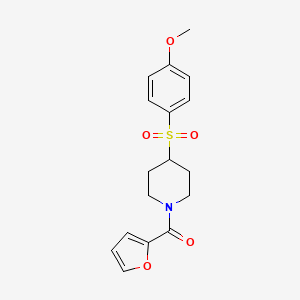
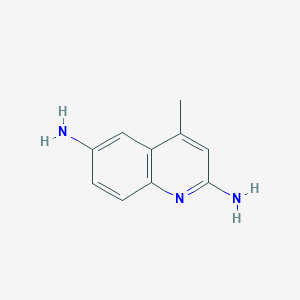
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)
acetate](/img/structure/B2382552.png)
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)
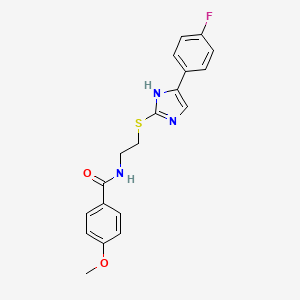
![N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2382558.png)